molecular formula C13H14O8 B1286631 Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]- CAS No. 89662-01-1

Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-

Cat. No. B1286631
CAS RN: 89662-01-1
M. Wt: 298.24 g/mol
InChI Key: DHHVLIHNTRXLKE-UHFFFAOYSA-N
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Description

“Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-” is a chemical compound that contains a total of 35 bonds, including 21 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 2 carbonate (-thio) derivatives, and 1 hydroxyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3,4,5-Tris(carboxymethoxy)benzoic acid (H4TCBA) has been used as a structure-directing agent to prepare new inorganic–organic hybrid frameworks based on polynuclear metal-hydroxyl clusters . Another example is the synthesis of coordination polymers using a tripodal tricarboxylic acid, 3,5-bis((4′-carboxylbenzyl)oxy)benzoic acid (H3(bcbob)), under different pH values .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-” is complex, with a variety of bond types and functional groups. It includes a six-membered ring and a carboxylic acid group, among other features .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can be used as a structure-directing agent in the preparation of inorganic–organic hybrid frameworks based on polynuclear metal-hydroxyl clusters . The multiple coordination system originated from the branching out carboxylate groups in TCBA ligands results in the formation of multi-stranded helical chains in the high-dimensional metal–organic frameworks .

Future Directions

The future directions for “Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-” could involve further exploration of its potential uses in the synthesis of inorganic–organic hybrid frameworks and other complex structures . Additionally, more research could be conducted to fully understand its physical and chemical properties, safety and hazards, and mechanism of action.

properties

IUPAC Name

3,4-bis(ethoxycarbonyloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O8/c1-3-18-12(16)20-9-6-5-8(11(14)15)7-10(9)21-13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHVLIHNTRXLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)C(=O)O)OC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50603308
Record name 3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89662-01-1
Record name 3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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